molecular formula C7H13ClF3NO B2731452 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride CAS No. 2173999-03-4

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2731452
CAS No.: 2173999-03-4
M. Wt: 219.63
InChI Key: XTYKCECWQPNYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of 3,3-dimethyl-2-(trifluoromethyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting selective norepinephrine reuptake, which affects various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylmorpholine
  • 2-(Trifluoromethyl)morpholine
  • 3,3-Dimethyl-2-(trifluoromethyl)pyrrolidine

Uniqueness

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications .

Properties

IUPAC Name

3,3-dimethyl-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKCECWQPNYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C(F)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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